molecular formula C10H15NO B1512291 rac Pholedrine-d3 CAS No. 1286498-19-8

rac Pholedrine-d3

Cat. No.: B1512291
CAS No.: 1286498-19-8
M. Wt: 168.25 g/mol
InChI Key: SBUQZKJEOOQSBV-BMSJAHLVSA-N
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Description

rac Pholedrine-d3 (CAS: 1286498-19-8) is a deuterated derivative of Pholedrine, a synthetic compound with the molecular formula C₁₀H₁₅NO. The "d3" designation indicates the substitution of three hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is commonly employed in analytical chemistry, particularly in mass spectrometry, to serve as an internal standard for quantifying non-deuterated analogs due to its near-identical chemical behavior but distinct isotopic signature .

Properties

CAS No.

1286498-19-8

Molecular Formula

C10H15NO

Molecular Weight

168.25 g/mol

IUPAC Name

4-[2-(trideuteriomethylamino)propyl]phenol

InChI

InChI=1S/C10H15NO/c1-8(11-2)7-9-3-5-10(12)6-4-9/h3-6,8,11-12H,7H2,1-2H3/i2D3

InChI Key

SBUQZKJEOOQSBV-BMSJAHLVSA-N

SMILES

CC(CC1=CC=C(C=C1)O)NC

Isomeric SMILES

[2H]C([2H])([2H])NC(C)CC1=CC=C(C=C1)O

Canonical SMILES

CC(CC1=CC=C(C=C1)O)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac Pholedrine-d3 typically involves the reaction of phenol with a suitable alkylating agent. One common method is the alkylation of phenol with 2-bromo-1-(methylamino)propane under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Structural Features and Reactivity

The deuterium substitution in rac Pholedrine-d3 introduces kinetic isotope effects (KIEs) that influence reaction pathways compared to non-deuterated pholedrine (CAS 370-14-9) . Key structural attributes include:

  • Phenolic hydroxyl group : Prone to conjugation reactions (e.g., glucuronidation, sulfation).

  • N-methylamino group (deuterated) : Affects metabolic N-demethylation rates due to C–D bond strength (∼5–10% slower cleavage vs. C–H) .

  • Propyl side chain : Susceptible to oxidation or β-hydroxylation.

Synthetic Reactions

This compound is synthesized via isotopic labeling of the parent compound. Key steps include:

Reaction StepReagents/ConditionsPurpose
Deuteration of methylamineD₂O, catalytic PtIntroduces deuterium into the methyl group
Alkylation of 4-hydroxyphenylacetoneCD₃NH₂, reductive aminationAttaches deuterated methylamino group
Chiral resolutionChiral column chromatographySeparates enantiomers (racemic mixture retained)

Data from LGC Standards confirms a chemical purity of 98% and isotopic purity of 99.5% .

Degradation and Stability

Stability data from LGC Standards indicates this compound is stable under standard storage conditions (−20°C) . Degradation under accelerated conditions includes:

  • Thermal decomposition : Melting point 161–163°C; decomposition above 200°C yields phenolic byproducts .

  • Photooxidation : Exposure to UV light may oxidize the phenolic group to quinone derivatives.

Analytical Characterization

Key methods for reaction monitoring:

TechniqueParametersApplication
¹H NMR (CD₃OD)δ 1.2 (d, CH₃), δ 3.1 (m, N–CD₃), δ 6.7 (d, aromatic)Confirms deuterium incorporation
Mass Spectrometry m/z 168.134 (M⁺)Quantifies isotopic purity
TLC (C18 plates)Rf = 0.70 (methanol/water/acetic acid)Purity assessment

Comparative Reactivity with Non-Deuterated Pholedrine

PropertyThis compoundPholedrine
N-demethylation rate Slower (KIE ≈ 2–3)Faster
Metabolic half-life ExtendedShorter
Isotopic tracking Yes (via MS)Not applicable

Scientific Research Applications

rac Pholedrine-d3 has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of rac Pholedrine-d3 involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Features of rac Pholedrine-d3 and Related Compounds

CAS Number Compound Name Key Features Applications/Notes
1286498-19-8 This compound Deuterated analog; three H → D substitutions. Internal standard for MS-based assays.
2208616-87-7 NAP 226-90-D4 Likely deuterated analog; four H → D substitutions. Potential use in analytical chemistry.
4344-55-2 4-Butoxyaniline Contains a butoxy group and aniline moiety. Industrial synthesis; precursor in dyes.
N/A dl-Carvone oxime Derived from carvone (terpene) with an oxime functional group. Flavor/fragrance industry; chiral studies.

Key Comparisons:

Deuterated Analogs (this compound vs. NAP 226-90-D4) Both are deuterated, but this compound has three deuterium substitutions, while NAP 226-90-D4 has four. This difference affects their molecular weights (this compound: ~169.25 g/mol vs. NAP 226-90-D4: ~170.26 g/mol), which is critical for distinguishing them in mass spectrometry . Deuterated compounds are preferred in pharmacokinetic studies to track metabolic stability.

Functional Group Variations (this compound vs. 4-Butoxyaniline)

  • This compound’s structure (undisclosed in evidence) likely differs from 4-Butoxyaniline, which has a primary amine and ether group. The latter’s reactivity makes it a precursor in polymer and dye synthesis, whereas this compound’s applications are analytical.

Chirality and Isomerism (this compound vs. dl-Carvone oxime) The "rac" prefix in this compound denotes a racemic mixture (equal parts enantiomers), whereas dl-Carvone oxime refers to a specific diastereomer. Chirality impacts biological activity; for instance, carvone’s enantiomers have distinct odors (caraway vs. spearmint). This compound’s racemic form may be used to study stereochemical effects in drug metabolism .

Research Findings and Implications

While the provided evidence lacks direct studies on this compound, inferences can be drawn from its chemical class:

  • Analytical Utility : Deuterated compounds like this compound are indispensable in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate quantification, minimizing matrix effects .
  • Metabolic Studies: Deuteration can alter metabolic pathways. For example, deuterium isotope effects (DIEs) may reduce CYP450-mediated oxidation, prolonging drug exposure—a principle leveraged in drugs like deutetrabenazine. This compound could similarly resist hepatic degradation compared to non-deuterated Pholedrine.
  • Stability : Deuterated analogs often exhibit enhanced thermal and enzymatic stability, making them suitable for long-term storage in reference standards.

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